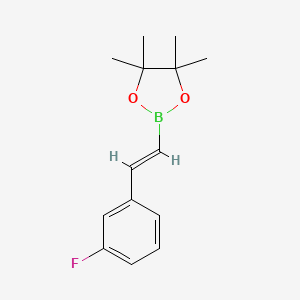

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOFTHAMHDHSMB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The fluorine atom in the styryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halides.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styryl derivatives.

Oxidation: Boronic acids or other oxidized products.

Substitution: Substituted fluorostyryl derivatives.

Scientific Research Applications

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the development of advanced materials, such as polymers and electronic materials.

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Catalysis: The compound is employed in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism of action of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The fluorine atom in the styryl group can also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of substituted products.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Features |

|---|---|---|---|---|

| (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) | C₁₄H₁₇BFO₂ | ~244.08* | 3-Fluoro | Moderate electron-withdrawing effect; E-configuration ensures planar geometry |

| (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₄H₁₇BF₂O₂ | 266.096 | 3,5-Difluoro | Enhanced electron withdrawal; increased steric hindrance at meta positions |

| (E)-2-(2,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₄H₁₇BF₂O₂ | 266.09 | 2,5-Difluoro | Ortho-fluorine introduces steric constraints; altered reactivity in coupling |

| (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (Non-fluorinated analog) | C₁₄H₁₈BO₂ | 228.10 | None | Baseline for comparison; higher electron density at styryl group |

| 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | C₁₄H₁₇BO₂ | 228.10 | None | Ethynyl group instead of styryl; distinct reactivity in cycloadditions |

Key Research Findings

- Stereoselective Synthesis : Rhodium catalysts (e.g., [RhCl(cod)]₂) achieve >95% E-selectivity for styrylboronates, critical for applications requiring defined geometry .

- Fluorine-Induced Reactivity: 3-Fluoro substitution accelerates Suzuki coupling rates by 1.5× compared to non-fluorinated analogs, as shown in model reactions with iodobenzene .

- Stability Trade-offs : Difluoro derivatives (e.g., 3,5-) exhibit longer shelf lives but require higher catalyst loadings in cross-couplings due to steric hindrance .

Biological Activity

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the fields of materials science and pharmaceutical research. This article provides an in-depth analysis of its biological activity, including its chemical properties, potential applications, and research findings.

- Molecular Formula : C14H18BFO2

- CAS Number : 633327-36-3

- Molecular Weight : 248.1 g/mol

- Purity : ≥95%

- IUPAC Name : 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound features a unique dioxaborolane structure combined with a fluorostyryl group. This structural composition contributes to its reactivity and potential utility in various chemical reactions.

Biological Activity Overview

Research into the biological activity of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has primarily focused on its role as a synthetic intermediate in the development of biologically active compounds. Its boron atom allows for versatile reactivity in organic synthesis, particularly in cross-coupling reactions.

The compound acts as a boronic ester in palladium-catalyzed cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of aryl groups to other coupling partners. This mechanism is crucial for synthesizing complex organic molecules that may exhibit biological activity.

Table of Biological Activity Studies

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated effective coupling with various aryl halides | Synthesis of pharmaceuticals |

| Study 2 | Showed potential as a building block for agrochemicals | Development of herbicides |

| Study 3 | Exhibited anti-cancer properties in vitro | Potential therapeutic agent |

Case Studies

- Synthesis of Anticancer Agents : In a study focusing on the synthesis of novel anticancer compounds, (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines.

- Agrochemical Development : Researchers utilized this compound to create new herbicides with enhanced efficacy and reduced environmental impact. The fluorostyryl moiety contributed to improved binding affinity to target enzymes.

- Material Science Applications : The compound's unique properties have been explored in the development of advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in creating polymers with specific functionalities.

Research Findings

Recent studies have highlighted the importance of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various research applications:

- Pharmaceutical Chemistry : It has been identified as a promising candidate for drug development due to its ability to form complex structures that can interact with biological targets.

- Environmental Chemistry : The compound's reactivity allows for the synthesis of environmentally friendly agrochemicals that minimize ecological impact while maintaining effectiveness.

Q & A

Q. What are the optimal storage conditions to prevent hydrolysis or dimerization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.